molecular formula C9H16ClNO2 B2759247 5-Azaspiro[3.5]nonane-8-carboxylic acid;hydrochloride CAS No. 2309448-37-9

5-Azaspiro[3.5]nonane-8-carboxylic acid;hydrochloride

Cat. No.: B2759247
CAS No.: 2309448-37-9
M. Wt: 205.68
InChI Key: PNKISYTUBBYVKB-UHFFFAOYSA-N
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Description

5-Azaspiro[3.5]nonane-8-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C9H16ClNO2 and its molecular weight is 205.68. The purity is usually 95%.
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Scientific Research Applications

Diversity-Oriented Synthesis of Azaspirocycles

Research demonstrates the utility of azaspirocycles in diversity-oriented synthesis, providing rapid access to heterocyclic compounds such as 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes. These compounds are synthesized through multicomponent condensation, followed by selective ring-closing metathesis, epoxide opening, or reductive amination. The resulting pyrrolidines, piperidines, and azepines serve as critical scaffolds in drug discovery, highlighting the chemical versatility and pharmacological potential of azaspirocycles (Wipf, Stephenson, & Walczak, 2004).

Spirocyclic Oxetane-Fused Benzimidazole Synthesis

Another innovative application involves the synthesis of spirocyclic oxetanes, such as 2-oxa-7-azaspiro[3.5]nonane, and their conversion into oxetane-fused benzimidazoles. This process illustrates the compound's role in creating novel tetracyclic systems, which are of interest for further chemical and pharmacological studies (Gurry, McArdle, & Aldabbagh, 2015).

Hydrolysis and Acylation Studies

The hydrolysis and acylation of imino groups in azaspirocycles have been studied, revealing insights into the chemical behavior and modifications of these compounds. These studies are crucial for understanding the reactivity and potential for further functionalization of azaspirocyclic compounds (Belikov et al., 2013).

Amino Acid Analogues Synthesis

Azaspirocycles also serve as precursors in the synthesis of novel amino acid analogues, showcasing their importance in the development of bioactive molecules and potential therapeutics. The construction of sterically constrained amino acids from azaspirocycles highlights their relevance in biochemistry and drug design (Radchenko, Grygorenko, & Komarov, 2010).

Anticonvulsant Activity Exploration

Additionally, azaspirocyclic compounds have been explored for their anticonvulsant activities, contributing to the search for new therapeutic agents in the treatment of seizure disorders. This research underscores the potential pharmacological applications of azaspirocycles and their derivatives in medicinal chemistry (Farrar et al., 1993).

Properties

IUPAC Name

5-azaspiro[3.5]nonane-8-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-8(12)7-2-5-10-9(6-7)3-1-4-9;/h7,10H,1-6H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKISYTUBBYVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CCN2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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